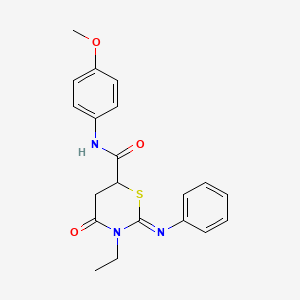
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a heterocyclic compound that has garnered attention due to its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of thiazinanes, which are known for their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol. The resulting intermediate is then subjected to cyclization using a thionating agent like phosphorus pentasulfide to form the thiazinane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazinane compounds.
科学的研究の応用
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activities.
作用機序
The mechanism of action of (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit acetylcholinesterase activity, reducing cognitive damage and improving neuropsychic behavior . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one
Uniqueness
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and the presence of both methoxyphenyl and phenylimino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-23-18(24)13-17(27-20(23)22-14-7-5-4-6-8-14)19(25)21-15-9-11-16(26-2)12-10-15/h4-12,17H,3,13H2,1-2H3,(H,21,25) |
InChIキー |
JICIOXUSRQHABY-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15032227.png)
![ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032239.png)

![ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15032254.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032257.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15032262.png)
![N-[N'-(2,3-dimethylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B15032270.png)
![(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15032274.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B15032294.png)
![2-(4-fluorophenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B15032308.png)
![N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032316.png)
![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15032318.png)
![3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032324.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032328.png)
